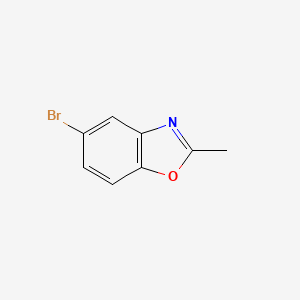

5-Bromo-2-methyl-1,3-benzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435663 | |

| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-56-2 | |

| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-benzoxazole: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 5-Bromo-2-methyl-1,3-benzoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses potential biological activities based on the broader class of benzoxazole derivatives.

Core Properties of this compound

This compound is a solid, aromatic compound. The presence of the bromine atom and the benzoxazole core are expected to impart specific chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| CAS Number | 5676-56-2 |

| Appearance | White to yellow solid |

| Melting Point | 66-68 °C |

| Boiling Point | 264.8 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

Synthesis and Characterization

While a specific detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a representative experimental protocol can be derived from general methods for the synthesis of 2-substituted benzoxazoles. The most common approach involves the condensation and cyclization of a substituted 2-aminophenol with a carboxylic acid or its derivative.

Representative Synthetic Protocol

A plausible route to this compound involves the reaction of 4-bromo-2-aminophenol with acetic anhydride or acetyl chloride.

Materials:

-

4-Bromo-2-aminophenol

-

Acetic anhydride or Acetyl chloride

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Appropriate organic solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-bromo-2-aminophenol in a suitable solvent, an equimolar amount of acetic anhydride (or acetyl chloride) is added dropwise at room temperature.

-

A catalytic amount of polyphosphoric acid is added to the mixture.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons on the benzoxazole ring will exhibit splitting patterns influenced by the bromine substituent. The methyl group at the 2-position will appear as a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and bromine atoms. The carbon of the methyl group will appear in the aliphatic region, while the other seven carbons will be in the aromatic region.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the benzoxazole ring system, and the C-Br stretching vibration.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 212). Due to the presence of bromine, an isotopic peak at M+2 with nearly equal intensity is expected. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the oxazole ring.

Potential Biological Activities and Signaling Pathways

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] While specific studies on this compound are limited, its structural similarity to other biologically active benzoxazoles suggests potential for similar properties.

Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][4] The mechanism of action often involves the inhibition of essential microbial enzymes. It is plausible that this compound could exhibit antimicrobial properties, which would require validation through in vitro screening against a panel of pathogenic bacteria and fungi.

Anticancer Activity: The benzoxazole scaffold is present in several compounds with significant anticancer activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. The potential of this compound as an anticancer agent would need to be investigated through cytotoxicity assays on various cancer cell lines.

Other Potential Activities: The benzoxazole nucleus has been associated with a wide range of other biological activities, including anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[2][3]

Due to the lack of specific studies on this compound, no specific signaling pathways can be definitively described. However, based on the activities of related compounds, potential molecular targets could include enzymes and receptors involved in microbial growth, cell cycle regulation, and inflammatory pathways.

Visualizations

References

"5-Bromo-2-methyl-1,3-benzoxazole" chemical structure and IUPAC name

Introduction

5-Bromo-2-methyl-1,3-benzoxazole is a halogenated heterocyclic organic compound. It belongs to the benzoxazole class of molecules, which are characterized by a benzene ring fused to an oxazole ring. The benzoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzoxazole have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The structure of this compound features a bromine atom at the 5-position and a methyl group at the 2-position of the benzoxazole core. This substitution pattern provides a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[5]

Chemical Structure:

IUPAC Name: this compound

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| CAS Number | 5676-56-2 |

| Appearance | Solid |

| Melting Point | 66-68 °C |

| Boiling Point | 264.8 ± 13.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Flash Point | 114.0 ± 19.8 °C |

| Purity | ≥97% |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[6]

Reaction Scheme:

+

Materials:

-

2-Amino-4-bromophenol

-

Acetic anhydride

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a round-bottom flask, add 2-amino-4-bromophenol (1.0 eq) and polyphosphoric acid (10 eq by weight).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add acetic anhydride (1.1 eq) to the mixture.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Role in Drug Development and Signaling Pathway Visualization

Benzoxazole derivatives are recognized as privileged scaffolds in drug discovery, with many exhibiting potent anticancer activity.[7] One of the key mechanisms through which some benzoxazole-containing compounds exert their anticancer effects is by inhibiting receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10] By inhibiting the VEGFR-2 signaling pathway, the blood supply to the tumor can be disrupted, leading to the suppression of tumor growth.[11] this compound serves as a valuable building block for the synthesis of these more complex VEGFR-2 inhibitors.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.

Caption: Simplified VEGFR-2 signaling pathway and inhibition by benzoxazole derivatives.

References

- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. assaygenie.com [assaygenie.com]

"5-Bromo-2-methyl-1,3-benzoxazole" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-1,3-benzoxazole, a halogenated heterocyclic compound. The document details its chemical and physical properties, outlines a general synthetic methodology, and discusses the known biological activities of the broader benzoxazole class, offering a valuable resource for those in research and drug development.

Core Chemical Data

This compound is a substituted benzoxazole with the chemical formula C8H6BrNO.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 5676-56-2 |

| Molecular Formula | C8H6BrNO |

| Molecular Weight | 212 g/mol [1] |

| Purity (Typical) | ≥98% |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and plausible synthetic approach can be derived from established methods for the synthesis of 2-substituted benzoxazoles. A common method involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative.

General Synthetic Protocol:

A widely used method for the synthesis of 2-methyl-benzoxazoles involves the reaction of a 2-aminophenol with acetic anhydride or acetyl chloride. For the synthesis of this compound, the starting material would be 2-amino-4-bromophenol.

Methodology:

-

Reaction Setup: To a solution of 2-amino-4-bromophenol in a suitable solvent such as toluene or xylene, an equimolar amount of acetic anhydride is added.

-

Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent cyclization to form the benzoxazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles.

Biological Activities of Benzoxazole Derivatives

Benzoxazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] While specific studies on this compound are limited, the broader class of benzoxazoles has been reported to exhibit the following properties:

-

Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[2][3] Their mechanism of action can vary, but some have been identified as inhibitors of bacterial type-II topoisomerase.

-

Anticancer Activity: Certain substituted benzoxazoles have shown promising anticancer properties, with some derivatives exhibiting cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory and Analgesic Activity: The benzoxazole nucleus is a key feature in compounds that have shown anti-inflammatory and analgesic effects.[2]

-

Antiviral and Anticonvulsant Properties: Research has also indicated that some benzoxazole derivatives possess antiviral and anticonvulsant activities.[5]

It is important to note that the biological activity of a specific derivative is highly dependent on the nature and position of its substituents. Therefore, the activities listed above for the general class of benzoxazoles may not be directly applicable to this compound without specific experimental validation.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research, including in vitro and in vivo assays, would be necessary to elucidate its biological mechanism of action and its potential interactions with cellular signaling cascades.

References

- 1. calpaclab.com [calpaclab.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Journey of 2-Methylbenzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving applications of 2-methylbenzoxazole derivatives. From their early synthesis to their current role as promising scaffolds in drug discovery, this document provides a comprehensive overview for researchers in the field. This guide details key synthetic methodologies, presents quantitative biological data, and outlines crucial experimental protocols. Furthermore, it visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action.

A Historical Perspective: The Genesis of the Benzoxazole Scaffold

The history of benzoxazole chemistry is rooted in the late 19th century with the pioneering work on heterocyclic compounds. While the exact first synthesis of 2-methylbenzoxazole is not definitively documented in readily available literature, the foundational methods for constructing the benzoxazole core were established during this period. The classical approach, and still a cornerstone of benzoxazole synthesis, involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives.[1] This fundamental reaction, often referred to as the Phillips-Ladenburg condensation for the related benzimidazoles, laid the groundwork for the synthesis of a vast array of benzoxazole derivatives.

The core structure, a fusion of a benzene and an oxazole ring, presented a stable aromatic system with unique electronic properties, making it an attractive scaffold for further chemical exploration.[2] Early research focused on the synthesis and characterization of these novel compounds. Over time, the versatility of the benzoxazole ring system became apparent, with derivatives finding applications as optical brighteners and fluorescent dyes. However, the most significant evolution in the story of 2-methylbenzoxazole and its analogs has been in the realm of medicinal chemistry.

The 2-methyl substituent, in particular, has been a key feature in many biologically active derivatives. Its presence can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. As the field of pharmacology advanced, so did the investigation into the therapeutic potential of these compounds, leading to the discovery of a wide spectrum of biological activities.

Synthetic Methodologies: From Classical to Contemporary Approaches

The synthesis of 2-methylbenzoxazole derivatives has seen significant advancements, moving from harsh classical conditions to more efficient and environmentally benign modern techniques. The primary and most traditional method involves the condensation of an o-aminophenol with acetic acid or its derivatives, such as acetic anhydride or acetyl chloride.[3]

Classical Synthesis: Phillips-Ladenburg Condensation

This method typically involves heating an o-aminophenol with acetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the cyclization and formation of the benzoxazole ring.

Experimental Protocol: Classical Synthesis of 2-Methylbenzoxazole

-

Materials: o-aminophenol, glacial acetic acid, polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of o-aminophenol (1 equivalent) and glacial acetic acid (1.2 equivalents) is prepared.

-

Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.

-

The reaction mixture is heated at 140-160°C for 2-4 hours, with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is neutralized with a solution of sodium bicarbonate.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-methylbenzoxazole.

-

Modern Synthetic Approaches

In recent years, a plethora of new synthetic methods have been developed to improve yields, reduce reaction times, and employ greener reaction conditions. These methods often utilize various catalysts to enhance efficiency.

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields.

-

Catalytic Methods: A wide range of catalysts, including Lewis acids (e.g., InCl₃, ZrCl₄), solid-supported catalysts, and nanocatalysts, have been employed to promote the cyclization under milder conditions.

-

One-Pot Syntheses: These procedures involve the sequential addition of reagents in a single reaction vessel, avoiding the isolation of intermediates and thereby increasing efficiency.

Biological Activities and Therapeutic Potential

2-Methylbenzoxazole derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad range of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-methylbenzoxazole derivatives. These compounds have shown efficacy against a variety of cancer cell lines, and their mechanisms of action are often multifactorial.

Table 1: Anticancer Activity of Selected 2-Methylbenzoxazole Derivatives (IC₅₀ values in µM)

| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-Methyl-5-nitrobenzoxazole | MCF-7 (Breast) | 5.8 | [4] |

| 2 | 2-(4-Chlorophenyl)benzoxazole | HCT-116 (Colon) | 3.2 | [4] |

| 3 | 2-Methyl-6-fluorobenzoxazole | A549 (Lung) | 7.1 | [4] |

| 4 | 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole | A2A Receptor Ligand | - | [5] |

| 5 | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | HCT116 (Colon) | 8.5 | [] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8]

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, 2-methylbenzoxazole derivatives, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or isopropanol).

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of the 2-methylbenzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the treatment medium is removed, and MTT solution is added to each well.

-

The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

-

Antimicrobial Activity

Derivatives of 2-methylbenzoxazole have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected 2-Methylbenzoxazole Derivatives (MIC values in µg/mL)

| Compound ID | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 6 | 2-Methyl-5-chlorobenzoxazole | Staphylococcus aureus | 16 | [10] |

| 7 | 2-Methyl-6-nitrobenzoxazole | Escherichia coli | 32 | [10] |

| 8 | 2-(Thiophen-2-yl)benzoxazole | Candida albicans | 8 | [10] |

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of 2-methylbenzoxazole derivatives are often attributed to their ability to interfere with critical cellular processes and signaling pathways that are dysregulated in cancer.

Inhibition of Topoisomerase II

Several 2-arylbenzoxazole derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Experimental Protocol: Topoisomerase II Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

-

Procedure:

-

A reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, and the test compound at various concentrations is prepared in an appropriate buffer.

-

The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

The DNA is then analyzed by agarose gel electrophoresis.

-

Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.[11][12]

-

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Some 2-methylbenzoxazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to the suppression of tumor growth.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-2-methyl-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-methyl-1,3-benzoxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.6 | Singlet | -CH₃ |

| ~7.4 - 7.8 | Multiplet | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~110 - 150 | Aromatic and Heterocyclic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 211/213 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1600-1450 | C=C Aromatic stretching |

| ~1650-1550 | C=N Stretching |

| ~1250-1000 | C-O Stretching |

| ~800-600 | C-Br Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Visible Spectroscopic Data for this compound

| λ_max (nm) | Solvent |

| ~280-320 | Ethanol |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Analysis Parameters:

-

Ionization mode: Positive ion mode

-

Mass range: m/z 50-500

-

Capillary voltage: 3-4 kV (for ESI)

-

Fragmentor voltage: 70-120 V (for ESI)

-

Infrared (IR) Spectroscopy

Protocol for IR Spectroscopy Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the region of interest and a liquid cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the solvent.

UV-Visible Spectroscopy

Protocol for UV-Visible Spectroscopy Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength range: 200-800 nm

-

Scan speed: Medium

-

-

Data Processing: Use the solvent as a blank to correct the baseline. The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Unlocking the Electronic Secrets of Brominated Benzoxazoles: A Theoretical Deep-Dive for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of bromine atoms to this structure can significantly modulate its electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical studies, particularly those employing Density Functional Theory (-DFT), have become indispensable in elucidating the intricate relationship between the electronic structure and biological function of these molecules. This guide provides an in-depth analysis of the theoretical approaches used to study brominated benzoxazoles, presenting key quantitative data, detailing computational methodologies, and visualizing the logical workflow of these in-silico investigations.

Core Computational Methodologies: The "Experimental" Protocol of Theoretical Chemistry

The investigation of the electronic structure of brominated benzoxazoles is primarily conducted through computational quantum chemistry methods. The following protocol outlines the typical steps involved in such theoretical "experiments":

-

Molecular Geometry Optimization:

-

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT) is the most commonly employed method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice due to its balance of accuracy and computational cost.

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. Common choices for these types of molecules include Pople-style basis sets such as 6-31G*, 6-311G(d,p), and the more extensive 6-311++G(d,p), which includes diffuse functions to better describe anions and weak interactions.

-

Software: The Gaussian suite of programs is a widely used software package for these calculations.

-

-

Calculation of Electronic Properties:

-

Objective: To compute key electronic descriptors that govern the molecule's reactivity and intermolecular interactions.

-

Properties Calculated:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Dipole Moment: This provides information about the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer interactions within the molecule.

-

-

-

Solvent Effects:

-

Objective: To simulate the influence of a solvent on the electronic structure, as most biological processes occur in an aqueous environment.

-

Method: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

-

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on brominated and other relevantly substituted benzoxazole derivatives. It is important to note that the values are highly dependent on the level of theory (functional and basis set) and the computational model used.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2-(p-bromophenyl)-5-(2-(4-(p-chlorophenyl)piperazine-1-yl)acetamido)benzoxazole | DFT/B3LYP | -5.228 | -2.897 | 2.331 | Not Reported |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | B3LYP/6-311++G(d,p) | -5.875 | -0.996 | 4.879 | Not Reported |

| 5-nitro-2-(4-nitrobenzyl) benzoxazole | B3LYP/SDD | -8.41 | -3.81 | 4.60 | Not Reported |

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in computational methods.

Visualizing the Theoretical Workflow

The process of theoretically studying the electronic structure of brominated benzoxazoles can be represented as a logical workflow.

Caption: A typical workflow for the theoretical study of brominated benzoxazoles.

Signaling Pathways and Logical Relationships

In the context of drug design, understanding how electronic properties relate to biological activity is crucial. A simplified logical relationship can be visualized as follows:

Caption: Relationship between bromination, electronic properties, and biological activity.

Conclusion

Theoretical studies provide a powerful and cost-effective approach to understanding the electronic structure of brominated benzoxazoles. By employing methods such as DFT, researchers can predict key electronic properties that are instrumental in guiding the synthesis and optimization of new drug candidates. The systematic application of the computational workflows described herein allows for the rational design of novel benzoxazole derivatives with enhanced therapeutic potential. The continued synergy between theoretical and experimental chemistry will undoubtedly accelerate the discovery of next-generation pharmaceuticals.

Potential Research Applications of 5-Bromo-2-methyl-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-1,3-benzoxazole is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazoles are recognized for their wide range of pharmacological activities and are a subject of intense research in medicinal chemistry.[1][2][3][4][5][6] This technical guide explores the potential research applications of this compound, drawing upon the known biological activities of structurally similar benzoxazole derivatives. The document outlines potential therapeutic areas, proposes experimental workflows for its evaluation, and provides hypothetical signaling pathways that could be modulated by this compound. While direct experimental data on this compound is limited, this guide serves as a foundational resource for researchers interested in investigating its therapeutic potential.

Introduction to this compound

This compound is a derivative of benzoxazole, an aromatic organic compound with a benzene ring fused to an oxazole ring.[5] The presence of a bromine atom at the 5-position and a methyl group at the 2-position provides unique electronic and steric properties that can influence its biological activity and metabolic stability. The benzoxazole scaffold is a key pharmacophore in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][5][6]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 5676-56-2 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | Not specified |

| Melting Point | 66-68 °C |

Potential Therapeutic Applications

Based on the biological activities of analogous benzoxazole derivatives, this compound holds potential in several therapeutic areas.

Anticancer Activity

The benzoxazole nucleus is a common feature in many anticancer agents.[7] A structurally related compound, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects in breast cancer cell lines.[8] This suggests that this compound could also exhibit cytotoxic activity against various cancer cell types.

A study on 5-amino-2-[p-bromophenyl]-benzoxazole revealed dose-dependent toxic effects on both estrogen receptor-positive (MCF-7) and -negative (MDA-MB) breast cancer cells.[8] The reported IC50 values are presented in the table below.

Table 1: In Vitro Anticancer Activity of a Structurally Related Benzoxazole Derivative [8]

| Compound | Cell Line | IC50 (nM) |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (ER+) | 28 |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (ER-) | 22 |

The proposed mechanism of action for the related compound involves the induction of apoptosis and inhibition of angiogenesis.[8] It is plausible that this compound could function through similar or distinct signaling pathways.

Antimicrobial Activity

Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties.[9][10][11][12] The proposed research on this compound should include screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for various Benzoxazole Derivatives against Microbial Strains.

| Compound Type | Organism | MIC Range (µg/mL) | Reference |

| 2,5-disubstituted benzoxazoles | Bacillus subtilis | 3.12 | [6] |

| 5-methyl-2-substituted benzoxazoles | Pseudomonas aeruginosa | 25 | [11] |

| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [11] |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 2-amino-4-bromophenol with an appropriate acetylating agent.

Methodology:

-

A mixture of 2-amino-4-bromophenol and an acetylating agent (e.g., acetic anhydride or acetyl chloride) is refluxed in a suitable solvent (e.g., toluene or xylene) with a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

-

The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. medicinescience.org [medicinescience.org]

- 9. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2-methyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the acetylation of 4-bromo-2-aminophenol to yield N-(4-bromo-2-hydroxyphenyl)acetamide, followed by a cyclization reaction to form the final product. Detailed experimental protocols, reaction parameters, and characterization data are presented to ensure reproducibility and high-yield synthesis.

Introduction

Benzoxazole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, make them attractive targets in drug discovery and development. The synthesis of substituted benzoxazoles is therefore of significant interest. This application note details a reliable and efficient method for the preparation of this compound from commercially available 4-bromo-2-aminophenol.

Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Acetylation: The amino group of 4-bromo-2-aminophenol is selectively acetylated using acetic anhydride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)acetamide.

-

Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final product, this compound.

Experimental Protocols

Materials and Methods

Reagents:

-

4-Bromo-2-aminophenol

-

Acetic Anhydride

-

Pyridine

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (EtOH)

-

Deionized Water

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Protocol 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)acetamide (Intermediate)

This protocol is adapted from standard acetylation procedures for aminophenols.[1][2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.2 mmol) of 4-bromo-2-aminophenol in 100 mL of dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4.6 mL (58.5 mmol) of pyridine. Cool the mixture to 0 °C in an ice bath.

-

Slowly add 5.5 mL (58.5 mmol) of acetic anhydride dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford N-(4-bromo-2-hydroxyphenyl)acetamide as a white to off-white solid.

-

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on general procedures for the cyclization of acylated aminophenols.

-

Reaction Setup: Place the dried N-(4-bromo-2-hydroxyphenyl)acetamide (assuming quantitative yield from the previous step, ~12.2 g, 53.2 mmol) in a 250 mL round-bottom flask.

-

Acidic Cyclization: Add 100 mL of 4M HCl to the flask.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | 0 to RT | 2 | 85-95 |

| 2 | Cyclization | Hydrochloric Acid | Water | 100-110 | 4 | 75-85 |

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| Appearance | White to light yellow solid |

| Melting Point | 70-74 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 1.6 Hz, 1H), 7.40 (dd, J = 8.4, 1.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 151.0, 142.0, 127.5, 122.0, 115.5, 111.0, 14.5 |

| Mass Spec (EI) | m/z 211/213 (M⁺, Br isotope pattern) |

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[3]

Visualizations

Reaction Pathway

Caption: Synthetic route for this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

References

Application Note and Detailed Protocol: Cyclization of N-(4-bromo-2-hydroxyphenyl)acetamide to 6-bromo-2-methylbenzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for the intramolecular cyclization of N-(4-bromo-2-hydroxyphenyl)acetamide to synthesize 6-bromo-2-methylbenzoxazole. This transformation is a key step in the formation of the benzoxazole ring system, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The protocol described herein utilizes polyphosphoric acid (PPA) as a dehydrating and cyclizing agent, a common and effective method for this type of transformation.[1][2][3] This application note includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Experimental Protocol

Materials:

-

N-(4-bromo-2-hydroxyphenyl)acetamide

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add N-(4-bromo-2-hydroxyphenyl)acetamide.

-

Add polyphosphoric acid to the flask. A general guideline is to use a 10-fold excess by weight relative to the starting material.

-

-

Cyclization Reaction:

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. The high viscosity of PPA necessitates efficient stirring to ensure a homogenous reaction mixture.

-

Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a sample for TLC, carefully extract a small aliquot from the hot reaction mixture and quench it with water, then extract with ethyl acetate.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or cold water with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate or hexane and dichloromethane.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-bromo-2-methylbenzoxazole.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Data Presentation

Table 1: Summary of Reaction Parameters for the Cyclization of N-(4-bromo-2-hydroxyphenyl)acetamide

| Parameter | Value |

| Reactant | N-(4-bromo-2-hydroxyphenyl)acetamide |

| Product | 6-bromo-2-methylbenzoxazole |

| Molecular Weight of Reactant | 230.06 g/mol |

| Molecular Weight of Product | 212.04 g/mol |

| Catalyst/Reagent | Polyphosphoric Acid (PPA) |

| Solvent | None (PPA acts as solvent) |

| Reaction Temperature | 120-140 °C |

| Reaction Time | 2-4 hours |

| Purification Method | Flash Column Chromatography |

Experimental Workflow

References

Acetic Anhydride as a Reagent for 2-Methylbenzoxazole Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-methylbenzoxazole using acetic anhydride as a key reagent. It is intended to be a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, experimental procedures, and the biological significance of the resulting compound and its derivatives.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of 2-methylbenzoxazole, a fundamental benzoxazole derivative, is a key step in the development of more complex and potentially therapeutic molecules.

One of the most direct and efficient methods for the synthesis of 2-methylbenzoxazole involves the reaction of 2-aminophenol with acetic anhydride. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring system.[1] This method is widely used due to its simplicity, relatively high yields, and the ready availability of the starting materials.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride under various catalytic and solvent conditions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | None | Acetic Anhydride (excess) | Reflux | 2 | ~70-80 | General procedure |

| 2 | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 4 | >85 | Analogous synthesis |

| 3 | Montmorillonite K-10 | Microwave (300W) | 120 | 0.5 | 92 | Analogous synthesis |

| 4 | Zinc acetate | None | 100 | 1 | 95 | Analogous synthesis |

Experimental Protocols

Protocol 1: General Synthesis of 2-Methylbenzoxazole via Reflux in Acetic Anhydride

This protocol describes a standard, catalyst-free method for the synthesis of 2-methylbenzoxazole.

Materials:

-

2-Aminophenol

-

Acetic anhydride

-

10% Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, combine 2-aminophenol (10.9 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol).

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into 100 mL of ice-cold water with stirring.

-

Neutralize the mixture with a 10% sodium hydroxide solution until it is slightly basic (pH ~8).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-methylbenzoxazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Methylbenzoxazole

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

2-Aminophenol

-

Acetic anhydride

-

Montmorillonite K-10 clay

-

Microwave reactor

-

Microwave-safe reaction vessel

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave-safe reaction vessel, mix 2-aminophenol (1.09 g, 10 mmol), acetic anhydride (1.22 g, 12 mmol), and montmorillonite K-10 clay (0.5 g).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 30 minutes with stirring.

-

After cooling, add 20 mL of ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Reaction Mechanism

The synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride proceeds through a two-step mechanism: N-acylation followed by intramolecular cyclization.

Caption: Reaction mechanism for 2-methylbenzoxazole synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-methylbenzoxazole.

Caption: Experimental workflow for 2-methylbenzoxazole synthesis.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

2-Methylbenzoxazole derivatives have been identified as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication and repair in bacteria. This makes them attractive candidates for the development of new antibiotics.

Caption: Inhibition of DNA gyrase by 2-methylbenzoxazole derivatives.

References

Application Note: High-Purity Isolation of 5-Bromo-2-methyl-1,3-benzoxazole via Automated Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-Bromo-2-methyl-1,3-benzoxazole, a key halogenated heterocyclic building block in medicinal chemistry, using automated flash column chromatography. The described methodology ensures the removal of common synthesis-related impurities, yielding the target compound with high purity suitable for downstream applications in drug discovery and development.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] The benzoxazole scaffold is a privileged structure found in numerous compounds with a wide range of therapeutic properties, including antimicrobial and antitumor activities.[1][2] Synthetic routes to this compound can often result in a crude product containing unreacted starting materials and side-products, necessitating an efficient purification step. Column chromatography is a fundamental technique for the purification of organic compounds based on their differential adsorption to a stationary phase.[3][4] This document outlines a robust and reproducible flash chromatography method for the isolation of this compound.

Principle of Separation

Column chromatography separates compounds based on their polarity. A solvent mixture (the mobile phase) is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel.[3] The crude sample is loaded onto the top of the column. Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly with the non-polar mobile phase.[3] Conversely, more polar compounds adsorb more strongly to the stationary phase and elute later.[3] By gradually increasing the polarity of the mobile phase (a gradient elution), a sequential separation of the components in the mixture is achieved.

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Silica gel (flash grade, 40-63 µm)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Automated flash chromatography system

-

Pre-packed or self-packed silica gel column

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Glass vials for fraction collection

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Experimental Protocol

Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine an optimal solvent system using Thin-Layer Chromatography (TLC).

-

Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber containing a mixture of Hexane and Ethyl Acetate (e.g., start with a 9:1 ratio).

-

Visualize the developed plate under a UV lamp.

-

Adjust the solvent ratio until the desired product has a Retention Factor (Rƒ) of approximately 0.3-0.4. This solvent system will serve as the starting point for the flash chromatography gradient. More polar impurities should have a lower Rƒ.

Column Preparation and Equilibration

-

Select a pre-packed silica gel column of an appropriate size based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

-

Install the column on the automated flash chromatography system.

-

Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% Hexane or the non-polar component of your TLC solvent system) for at least 3-5 column volumes.

Sample Preparation and Loading

Dry Loading (Recommended for best resolution):

-

Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable solvent (e.g., dichloromethane).

-

Add approximately 2-3 times the weight of the crude product in silica gel to this solution.

-

Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

-

Load the dried powder into an empty solid-load cartridge and attach it to the flash system.

Wet Loading:

-

Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent.

-

Draw the solution into a syringe and inject it onto the equilibrated column through the system's injection port.

Chromatographic Run and Fraction Collection

-

Set up the elution gradient on the flash chromatography system. A typical gradient for purifying a moderately polar compound from more polar impurities would be a linear gradient from 0% to 20% Ethyl Acetate in Hexane over 20-30 column volumes.

-

Start the run, ensuring the flow rate is appropriate for the column size.

-

The system's UV detector will monitor the eluent, and fractions will be collected automatically based on the detected peaks.

-

Monitor the separation in real-time via the system's chromatogram display. This compound is expected to elute before more polar impurities.

Post-Run Analysis

-

Analyze the collected fractions using TLC to identify those containing the pure product. Spot every few fractions on a TLC plate alongside a sample of the crude material.

-

Combine the fractions that contain only the pure desired compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.[5]

-

Determine the yield and confirm the purity and identity of the final product using techniques such as NMR spectroscopy and melting point analysis.[5]

Data Presentation

The following table summarizes the key parameters for the purification of this compound.

| Parameter | Value / Description |

| Compound Name | This compound |

| Molecular Formula | C₈H₆BrNO[5][6] |

| Molecular Weight | 212.04 g/mol [5][6] |

| Appearance | Off-white to light brown solid (crude) |

| Stationary Phase | Silica Gel (40-63 µm) |

| Column Size | Dependant on sample size (e.g., 40 g for 1 g crude) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Elution Method | Gradient Elution |

| Gradient Profile | 0-20% B over 25 column volumes |

| Flow Rate | Dependant on column size (e.g., 40 mL/min for 40 g column) |

| Detection | UV at 254 nm |

| Expected Rƒ (9:1 Hex:EtOAc) | ~0.35 |

Visualization of Workflow

The following diagram illustrates the complete workflow for the purification process.

Caption: Workflow for the purification of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] Avoid creating dust.

-

Organic solvents such as hexane and ethyl acetate are flammable. Keep them away from ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | CAS#:5676-56-2 | Chemsrc [chemsrc.com]

Recrystallization techniques for "5-Bromo-2-methyl-1,3-benzoxazole"

An Application Note and Protocol for the Recrystallization of 5-Bromo-2-methyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. A successful recrystallization can yield a product with high crystalline and chemical purity, which is essential for accurate analytical data and reliable performance in downstream applications.

This document provides a detailed protocol for the recrystallization of this compound. It includes a systematic approach to solvent selection and a step-by-step procedure for performing the recrystallization to obtain a high-purity product.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling of the compound and for developing an appropriate purification strategy.

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Melting Point | 66-68 °C |

| Boiling Point | 264.8 ± 13.0 °C at 760 mmHg |

| Flash Point | 114.0 ± 19.8 °C |

| Appearance | Solid |

| Purity (Typical) | 97-98% |

Table 1: Physicochemical Properties of this compound

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocols

I. Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility ensures a high recovery of the purified compound upon cooling.

Materials and Equipment:

-

Crude this compound

-

A selection of organic solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

-

Small test tubes or vials

-

Hot plate with a water or sand bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Place approximately 20-30 mg of the crude this compound into several separate test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that the solid is insoluble (approximately 1 mL of solvent added). Record the solubility at room temperature.

-

For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

-

Continue adding the hot solvent dropwise until the solid dissolves completely. Record the volume of solvent required.

-

Allow the hot solution to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice bath for 15-20 minutes to induce further crystallization.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility at high temperatures, and will yield a significant amount of crystalline solid upon cooling.

-